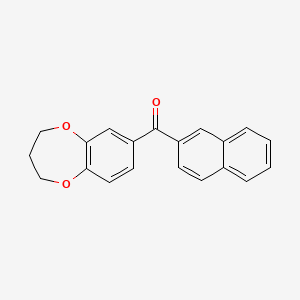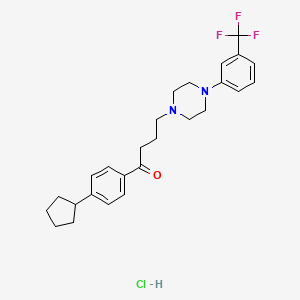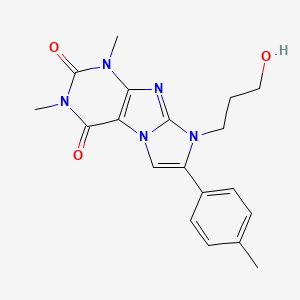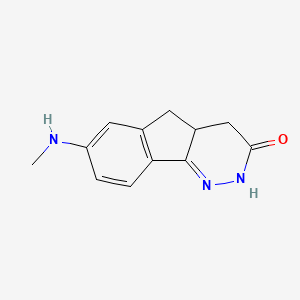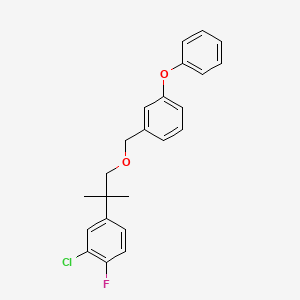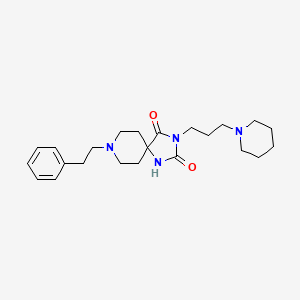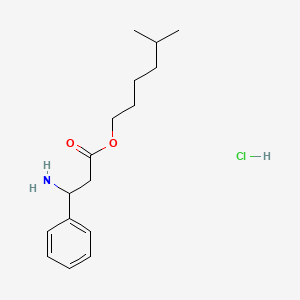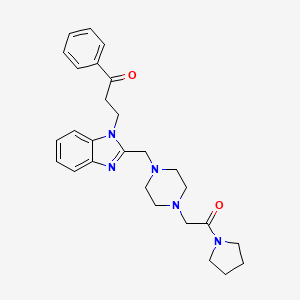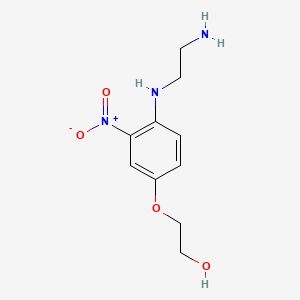
HC Orange no. 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of HC Orange no. 2 involves multiple steps, typically starting with the nitration of a phenol derivative followed by amination and etherification reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: : Industrial production of HC Orange no. 2 often involves large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and safety . The process includes purification steps such as crystallization or distillation to remove impurities and achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions: : HC Orange no. 2 can undergo various chemical reactions, including:
Oxidation: Under specific conditions, the amino groups in HC Orange no.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various ether derivatives.
Scientific Research Applications
HC Orange no. 2 has diverse applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness: : HC Orange no. 2 is unique due to its specific molecular structure, which provides a distinct orange color and excellent dyeing properties . Its ability to form stable bonds with hair proteins makes it a preferred choice in the cosmetic industry .
Properties
CAS No. |
85765-48-6 |
|---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H15N3O4/c11-3-4-12-9-2-1-8(17-6-5-14)7-10(9)13(15)16/h1-2,7,12,14H,3-6,11H2 |
InChI Key |
WXGKXLXGYOYZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCO)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)

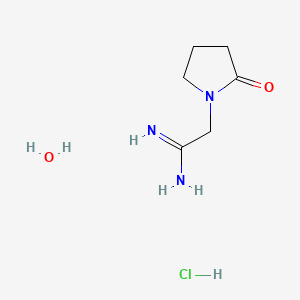
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
